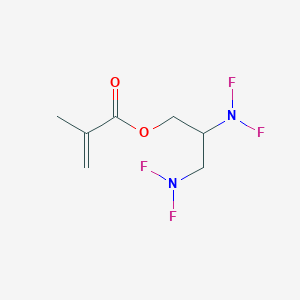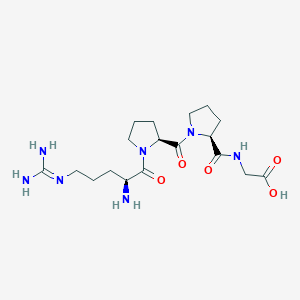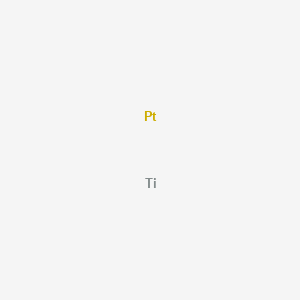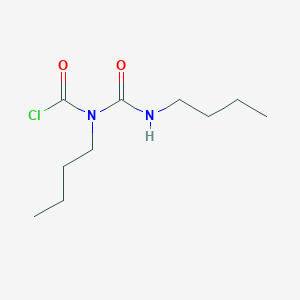
Indium--ruthenium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium-ruthenium (3/1) is a binary alloy composed of indium and ruthenium in a 3:1 atomic ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, electronics, and materials science. Indium and ruthenium are both transition metals, with indium being known for its malleability and low melting point, while ruthenium is recognized for its hardness and high melting point.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of indium-ruthenium (3/1) can be achieved through several synthetic routes. One common method involves the co-reduction of indium and ruthenium salts in the presence of a reducing agent such as hydrogen gas. The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent oxidation. Another approach involves the mechanical alloying of indium and ruthenium powders, followed by annealing at high temperatures to achieve homogeneity.
Industrial Production Methods: In industrial settings, the production of indium-ruthenium (3/1) often involves the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the alloy, making them suitable for large-scale production. Additionally, the use of nanotechnology has enabled the development of indium-ruthenium nanoparticles with enhanced catalytic properties.
Análisis De Reacciones Químicas
Types of Reactions: Indium-ruthenium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The alloy’s reactivity is influenced by the presence of both indium and ruthenium, which can participate in different types of chemical processes.
Common Reagents and Conditions: Common reagents used in reactions involving indium-ruthenium (3/1) include halogens, acids, and bases. For example, the alloy can react with halogens to form halide compounds, or with acids to produce indium and ruthenium salts. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving indium-ruthenium (3/1) depend on the specific reagents and conditions used. For instance, oxidation reactions may yield indium oxide and ruthenium oxide, while reduction reactions could produce elemental indium and ruthenium.
Aplicaciones Científicas De Investigación
Indium-ruthenium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, indium-ruthenium complexes have shown potential as anticancer agents and imaging agents due to their ability to interact with biological molecules. In industry, the alloy is used in the production of advanced materials, such as high-performance coatings and electronic components.
Mecanismo De Acción
The mechanism by which indium-ruthenium (3/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalytic applications, the alloy’s activity is attributed to the synergistic interaction between indium and ruthenium atoms, which enhances the overall catalytic performance. In biological applications, indium-ruthenium complexes can interact with cellular components, such as DNA and proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Indium-ruthenium (3/1) can be compared with other similar compounds, such as indium-palladium and ruthenium-platinum alloys. While these compounds share some similarities in terms of their catalytic properties, indium-ruthenium (3/1) is unique due to its specific atomic ratio and the distinct properties of indium and ruthenium. For example, indium-ruthenium (3/1) exhibits higher thermal stability and catalytic activity compared to indium-palladium alloys, making it more suitable for high-temperature applications.
List of Similar Compounds:- Indium-palladium (3/1)
- Ruthenium-platinum (3/1)
- Indium-rhodium (3/1)
- Ruthenium-iridium (3/1)
Propiedades
Número CAS |
12030-31-8 |
|---|---|
Fórmula molecular |
In3Ru |
Peso molecular |
445.5 g/mol |
InChI |
InChI=1S/3In.Ru |
Clave InChI |
WGDLYKUYDQQMFT-UHFFFAOYSA-N |
SMILES canónico |
[Ru].[In].[In].[In] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)








![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)


